molecular formula C13H17ClO B14838815 3-Chloro-5-(cyclohexylmethyl)phenol

3-Chloro-5-(cyclohexylmethyl)phenol

Cat. No.: B14838815
M. Wt: 224.72 g/mol
InChI Key: BPQBKPCTUWFQMY-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyclohexylmethyl)phenol is a halogenated phenolic compound characterized by a cyclohexylmethyl substituent at the 5-position and a chlorine atom at the 3-position of the phenolic ring. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest enhanced lipophilicity compared to simpler chlorophenols, which may influence biological activity and environmental behavior.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

3-chloro-5-(cyclohexylmethyl)phenol

InChI

InChI=1S/C13H17ClO/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h7-10,15H,1-6H2

InChI Key

BPQBKPCTUWFQMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Direct Alkylation of 3-Chlorophenol

The Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 3-chloro-5-(cyclohexylmethyl)phenol, this method leverages the meta-directing influence of the chlorine substituent. Starting with 3-chlorophenol, the hydroxyl group is first protected as a methyl ether to prevent undesired side reactions. Cyclohexene or cyclohexylmethyl chloride is then reacted with the protected substrate in the presence of anhydrous aluminum chloride (AlCl₃) at 70–80°C. The reaction proceeds via carbocation intermediacy, with the cyclohexylmethyl group preferentially attaching to the para position relative to the chlorine (position 5). Subsequent deprotection using boron tribromide (BBr₃) restores the phenolic hydroxyl group.

Key Data:

  • Catalyst: AlCl₃ (0.07 mol per mole of substrate)
  • Temperature: 70–80°C
  • Yield: ~40% (estimated from analogous tri-substituted benzene syntheses)

Challenges and Modifications

Steric hindrance from the cyclohexyl group often limits yields. Alternatives include using cyclohexanol with sulfuric acid to generate the carbocation in situ, though this risks over-alkylation. A study comparing alkylating agents found cyclohexylmethyl bromide improves regioselectivity but requires careful moisture exclusion.

Hydroperoxide Decomposition Route

Advantages Over Traditional Alkylation

This route avoids carbocation rearrangements and enables selective decomposition. However, the need for high-purity precursors and controlled oxidation conditions complicates scalability.

Acylation-Reduction Sequence

Ketone Intermediate Formation

Friedel-Crafts acylation introduces a cyclohexylmethylcarbonyl group to 3-chlorophenol. Using cyclohexylmethyl acyl chloride and AlCl₃, the acyl group attaches to position 5. The resulting 3-chloro-5-(cyclohexylmethylcarbonyl)phenol is then reduced to the corresponding methylene compound via Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation.

Optimization Insights:

  • Acylation Yield: ~65% (THF, 0°C, 2 hours)
  • Reduction Efficiency: Clemmensen achieves 85–90% conversion compared to 75% for Wolff-Kishner

Comparative Analysis

Method Steps Conditions Yield Key Challenges
Friedel-Crafts 3 AlCl₃, 70–80°C ~40% Carbocation stability
Hydroperoxide 4 H₂SO₄, 120–150°C 50–70% Oxidation control
Acylation-Reduction 4 Zn(Hg)/HCl, reflux ~60% Ketone over-reduction risks

Catalytic Coupling Approaches

Ullmann-Type Coupling

A halogenated precursor (e.g., 3-chloro-5-iodophenol) reacts with cyclohexylmethylzinc bromide in the presence of a copper catalyst. This method bypasses directing group limitations but requires pre-functionalized substrates and inert conditions.

Recent Advances:

  • Ligand-assisted coupling (e.g., 1,10-phenanthroline) improves yields to 55–60%.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(cyclohexylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyclohexylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclohexylmethyl group contribute to its hydrophobic interactions. These interactions can disrupt cellular processes and lead to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclohexylmethyl (C₆H₁₁CH₂) C₁₃H₁₇ClO ~224.7* Bulky lipophilic group; enhances steric hindrance and membrane permeability.
3-Chloro-5-methylphenol Methyl (CH₃) C₇H₇ClO 142.58 Simpler structure; lower molecular weight and reduced lipophilicity.
3-Chloro-5-(methylsulfanyl)phenol Methylsulfanyl (SCH₃) C₇H₇ClOS 174.65 Sulfur-containing group; may confer redox activity or metal-binding capacity.
3-Chloro-5-(trifluoromethyl)phenol Trifluoromethyl (CF₃) C₇H₄ClF₃O 196.56 Electron-withdrawing group; increases acidity and stability.
3-Chloro-5-(4-hydroxymethylphenyl)phenol 4-Hydroxymethylphenyl C₁₃H₁₁ClO₂ 234.68 Aromatic substituent with hydroxyl group; may enhance solubility in polar solvents.
3-Chloro-5-methoxyphenol Methoxy (OCH₃) C₇H₇ClO₂ 158.58 Electron-donating group; reduces acidity compared to unsubstituted phenol.

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(cyclohexylmethyl)phenol, and how can reaction yields be optimized?

A common approach involves Friedel-Crafts alkylation of 3-chlorophenol with cyclohexylmethyl halides in the presence of Lewis acids like AlCl₃. Yields can be improved by optimizing solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature control (40–60°C) to minimize side reactions such as over-alkylation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product . For analogs, regioselectivity challenges may arise due to steric hindrance from the cyclohexyl group; NMR (¹H/¹³C) and HRMS should confirm structural integrity .

Q. How should researchers safely handle and store this compound in laboratory settings?

Based on structurally similar chlorophenols (e.g., 3-chlorophenol), this compound likely requires:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with metals or strong bases .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm) and cyclohexylmethyl group signals (δ 1.0–2.5 ppm). DEPT-135 clarifies CH₂/CH₃ groups .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For example, a related compound (C₁₄H₁₇ClO) showed calcd. 242.0839 vs. found 242.0842 .
  • HPLC : Use C18 columns with UV detection (254 nm) to assess purity (>95%) and resolve isomers .

Advanced Research Questions

Q. How can researchers design a mechanistic study to probe the electrophilic substitution reactivity of this compound?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., σ-complex formation) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) can map electron density on the aromatic ring, predicting regioselectivity in further functionalization .
  • Competitive Reactions : Compete with standard electrophiles (e.g., nitration) to evaluate steric/electronic effects of the cyclohexylmethyl group .

Q. What strategies resolve discrepancies in toxicity data for chlorophenol derivatives like this compound?

  • Meta-Analysis : Cross-reference existing toxicological profiles (e.g., ATSDR guidelines for chlorophenols) to identify methodological inconsistencies (e.g., dosing regimens, model organisms) .
  • In Vitro/In Vivo Correlation : Use HepG2 cells for preliminary cytotoxicity screening (IC₅₀) followed by subchronic rodent studies (OECD 408) to validate findings .
  • Metabolite Profiling : LC-MS/MS can identify oxidative metabolites (e.g., quinones) that may contribute to toxicity discrepancies .

Q. How can researchers optimize the solubility of this compound for biological assays?

  • Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cell membrane disruption .
  • Cyclodextrin Complexation : β-cyclodextrin (10–20 mM) improves solubility via host-guest interactions with the hydrophobic cyclohexyl group .
  • pH Adjustment : Ionization at pH >8 (phenolate formation) increases solubility but may alter bioactivity; validate stability via UV-Vis .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • GC-MS Limitations : Thermal decomposition of phenolic compounds can occur; derivatization (e.g., silylation with BSTFA) stabilizes analytes .
  • HPLC-ELSD : Evaporative light scattering detection avoids UV interference from non-chromophoric impurities (e.g., residual cyclohexane) .
  • LOQ Optimization : Use matrix-matched calibration curves to account for matrix effects in complex mixtures .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties of Structural Analogs

PropertyThis compound (Predicted)4-Chloro-3-methylphenol 3-Chlorophenol
Molecular Weight (g/mol)226.7142.58128.55
Water Solubility (g/L)0.05–0.13.83.8
LogP~3.52.72.4

Q. Table 2. Key Steps in Synthesis Optimization

ParameterOptimal ConditionImpact on Yield
Reaction Temperature50°CMaximizes alkylation efficiency
Catalyst (AlCl₃) Loading1.2 equiv.Prevents over-alkylation
Purification SolventHexane:EtOAc (8:2 → 6:4)Resolves di- vs. mono-substituted products

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